N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide is a useful research compound. Its molecular formula is C20H25ClN2O2 and its molecular weight is 360.9 g/mol. The purity is usually 95%.
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Biological Activity
N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide, also known by its CAS number 1020054-76-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHClNO
- Molar Mass : 360.88 g/mol
- Hazard Classification : Irritant (Xi)
Property | Value |
---|---|
Molecular Formula | CHClNO |
Molar Mass | 360.88 g/mol |
CAS Number | 1020054-76-5 |
Hazard Class | Xi - Irritant |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For instance, compounds with similar moieties have demonstrated significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6 in both in vitro and in vivo models.
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In Vitro Studies :
- Compounds with the butanamide moiety were shown to inhibit mRNA expression of IL-1β and IL-6 effectively in human liver hepatocytes treated with lipopolysaccharides (LPS), a common inflammatory stimulus .
- Mechanistic studies indicated that these compounds modulate inflammation through the inhibition of the STAT3 and NF-κB signaling pathways, which are crucial in the inflammatory response .
- In Vivo Studies :
Cytotoxicity Assessment
While exploring its therapeutic potential, it is essential to evaluate cytotoxicity. In studies assessing hepatotoxicity:
- Compounds exhibited low toxicity levels at effective dosages, as indicated by normal ALT and AST levels in treated groups compared to controls .
Study 1: Evaluation of Anti-inflammatory Activity
A recent research article synthesized several derivatives of butanamide and assessed their biological activities. Among these derivatives, one compound demonstrated a significant reduction in IL-6 and TNF-α levels post-LPS treatment in mice, confirming its potential as an anti-inflammatory agent .
Study 2: Mechanistic Insights into Cytokine Suppression
Another study focused on the mechanism behind the suppression of inflammatory cytokines by these compounds. It was found that they effectively inhibited the phosphorylation of key signaling proteins involved in inflammation, including STAT3 and IκBα, leading to decreased transcriptional activity of pro-inflammatory genes .
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-butan-2-ylphenoxy)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c1-4-13(3)15-8-6-7-9-19(15)25-18(5-2)20(24)23-14-10-11-16(21)17(22)12-14/h6-13,18H,4-5,22H2,1-3H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDZPRYITSPGLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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